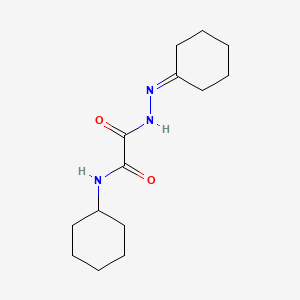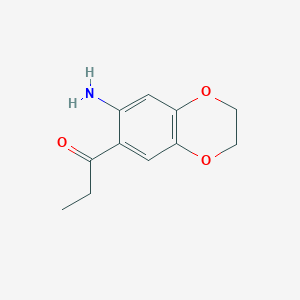
N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, also known as CHIR99021, is a small molecule inhibitor that targets glycogen synthase kinase 3 (GSK-3) and has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide targets GSK-3, an enzyme that plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is involved in the regulation of the Wnt signaling pathway, which is essential for embryonic development and tissue homeostasis. N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide inhibits GSK-3, leading to the activation of the Wnt signaling pathway and promoting the self-renewal and pluripotency of stem cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been shown to have various biochemical and physiological effects. It promotes the self-renewal and pluripotency of embryonic stem cells by maintaining the undifferentiated state of the cells. Additionally, N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been found to induce the differentiation of mesenchymal stem cells into osteoblasts and chondrocytes, making it a valuable tool for tissue engineering. Moreover, N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been shown to inhibit the growth of cancer cells by blocking the Wnt signaling pathway.
实验室实验的优点和局限性
N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized, making it readily available for research. Additionally, it has been extensively studied and has a well-established mechanism of action. However, N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide also has some limitations. It has been shown to have off-target effects, which may affect the interpretation of experimental results. Moreover, the long-term effects of N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide on stem cells and cancer cells are still unknown, and further research is needed to assess its safety and efficacy.
未来方向
There are several future directions for the research of N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide. One potential direction is to investigate its potential therapeutic applications in regenerative medicine. N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts and chondrocytes, making it a potential candidate for the treatment of bone and cartilage defects. Additionally, further research is needed to assess the safety and efficacy of N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide in clinical trials for the treatment of cancer. Moreover, the identification of new targets of N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide may lead to the development of new drugs with improved efficacy and specificity.
合成方法
The synthesis of N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide involves the reaction of 2-cyclohexylidenehydrazine with cyclohexanone followed by the reaction with ethyl 2-bromoacetate. The resulting product is then treated with sodium hydroxide to obtain N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide. This synthesis method has been optimized to produce high yields and purity of N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, making it a reliable method for laboratory experiments.
科学研究应用
N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been extensively studied for its potential therapeutic applications. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, making it a valuable tool for stem cell research. Additionally, N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has been found to inhibit the Wnt signaling pathway, which is involved in the development and progression of various cancers. Therefore, N-cyclohexyl-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide has the potential to be used as an anti-cancer agent.
属性
IUPAC Name |
N-cyclohexyl-N'-(cyclohexylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c18-13(15-11-7-3-1-4-8-11)14(19)17-16-12-9-5-2-6-10-12/h11H,1-10H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUXEWSJWGXICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NN=C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(cyclohexylideneamino)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5111506.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5111513.png)

![10-cyclopentylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111516.png)
![4-(benzyloxy)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5111519.png)
![N-[4-(1-piperidinyl)phenyl]-4-propoxybenzamide](/img/structure/B5111528.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5111556.png)
![N-(5-{[(2-fluorobenzyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5111559.png)
![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5111572.png)
![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5111579.png)

![N-(1-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5111596.png)